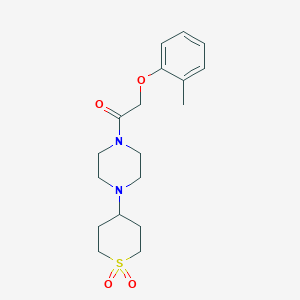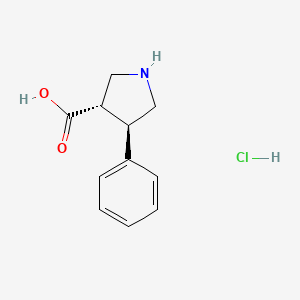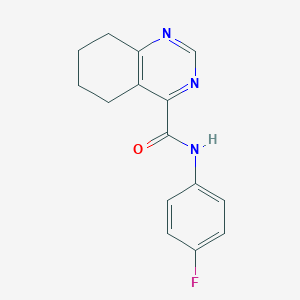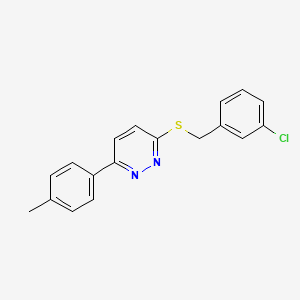![molecular formula C16H18FN3O3S B2831558 3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide CAS No. 1210485-65-6](/img/structure/B2831558.png)
3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 351.4. The purity is usually 95%.
BenchChem offers high-quality 3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Cancer Properties
The compound’s unique structure makes it a promising candidate for cancer treatment. Researchers have investigated its potential as an anti-cancer agent, particularly against lung carcinoma. A recent study explored a novel chalcone series containing this compound and found that it exhibited cytotoxic effects against lung cancer cell lines (A549) . Further mechanistic investigations and molecular docking studies revealed its activity and potential mechanisms of apoptosis.
Antibacterial Activity
Chalcones, including derivatives of this compound, have demonstrated antibacterial properties. They inhibit bacterial growth and may be useful in combating infections caused by pathogenic bacteria . Researchers continue to explore their potential as novel antibacterial agents.
Antioxidant Effects
Chalcones are known for their antioxidant activity. This compound’s conjugated double bond system contributes to its ability to scavenge free radicals and protect cells from oxidative damage . Antioxidants play a crucial role in maintaining cellular health and preventing diseases related to oxidative stress.
Anti-Inflammatory Potential
Inflammation is associated with various diseases, including cancer. Chalcones have shown anti-inflammatory effects, and this compound may contribute to reducing inflammation in specific contexts . Investigating its anti-inflammatory mechanisms could provide valuable insights for drug development.
Analgesic Properties
Chalcones have been studied for their analgesic (pain-relieving) effects. While more research is needed, this compound’s structural features suggest it may have potential as an analgesic agent . Understanding its interactions with pain pathways could lead to novel pain management strategies.
Anti-Viral Activity
Chalcones exhibit antiviral properties, and this compound could be explored further in the context of viral infections. Researchers have investigated chalcones’ efficacy against various viruses, making them a fascinating area of study .
Mécanisme D'action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
Typically, ligands like this compound bind to the ligand-binding domain of PPARγ, leading to conformational changes that allow the receptor to interact with specific DNA sequences known as PPAR response elements. This interaction influences the transcription of target genes, resulting in changes in cell function .
Biochemical Pathways
The activation of PPARγ can influence several biochemical pathways. It plays a key role in adipogenesis, the process of fat cell differentiation and proliferation. It also influences glucose metabolism, contributing to the maintenance of blood glucose levels
Result of Action
The activation of PPARγ by this compound could potentially lead to increased adipogenesis and improved glucose metabolism . .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-20-16(13-3-2-4-14(13)19-20)18-15(21)9-10-24(22,23)12-7-5-11(17)6-8-12/h5-8H,2-4,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODDWSWIISTJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)

![2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2831478.png)


![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)
![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2831483.png)

![2-[(4-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol](/img/structure/B2831490.png)
![1-[1-(2-Fluoro-3-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2831491.png)
![(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2831493.png)

